C25H27BrN2O2

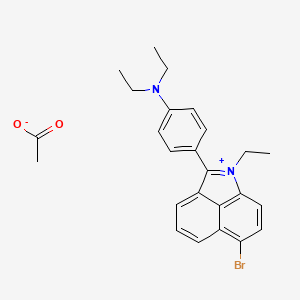

6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate

CAS No.: 83950-28-1

Cat. No.: VC17081927

Molecular Formula: C23H24BrN2.C2H3O2

C25H27BrN2O2

Molecular Weight: 467.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83950-28-1 |

|---|---|

| Molecular Formula | C23H24BrN2.C2H3O2 C25H27BrN2O2 |

| Molecular Weight | 467.4 g/mol |

| IUPAC Name | 4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;acetate |

| Standard InChI | InChI=1S/C23H24BrN2.C2H4O2/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-2(3)4/h7-15H,4-6H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |

| Standard InChI Key | CTIBPKYLWXPIQP-UHFFFAOYSA-M |

| Canonical SMILES | CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.CC(=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The IUPAC name of the compound is 4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline acetate, reflecting its benz(cd)indolium core substituted with bromine, ethyl, and diethylamino-phenyl groups . The acetate counterion balances the cationic benz(cd)indolium moiety, enhancing solubility in polar solvents.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 83950-28-1 | |

| Molecular Formula | ||

| Molecular Weight | 467.4 g/mol | |

| Exact Mass | 466.12600 g/mol | |

| PSA (Polar Surface Area) | 48.07 Ų | |

| LogP (Partition Coefficient) | 3.822 |

The compound’s LogP value of 3.822 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . Its polar surface area (48.07 Ų) further supports interactions with polar solvents, a trait critical for its role in synthetic applications.

Synthesis and Production

Industrial Synthesis

The compound is synthesized via multi-step organic reactions, typically involving bromination of a benz(cd)indole precursor followed by quaternization with ethylating agents and subsequent anion exchange to acetate. Industrial production scales to 500 kilograms per month with a purity of 99%, meeting stringent quality standards for research and industrial use.

Table 2: Production Specifications

| Parameter | Value | Source |

|---|---|---|

| Monthly Capacity | 500 kg | |

| Purity | 99% | |

| Packaging Options | 10 g to bulk quantities |

Commercial availability spans small-scale purchases (10 g) to bulk orders, with flexible payment and shipping terms.

Market Dynamics and Consumption Trends

Historical and Projected Demand

Market analyses covering 200+ countries indicate steady consumption from 1997 to 2019, driven by its role in niche chemical processes. Forecasts predict a compound annual growth rate (CAGR) of 2.5–3.0% through 2046, aligned with expanding industrial R&D activities.

Related Compounds and Derivatives

Sulfate Analog

A structurally related variant, 6-Bromo-2-[4-(diethylamino)phenyl]-1-ethylbenz[cd]indolium sulfate (2:1) (CAS 85283-91-6), substitutes acetate with sulfate, altering solubility and ionic properties . This derivative highlights the versatility of the benz(cd)indolium core in salt formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume